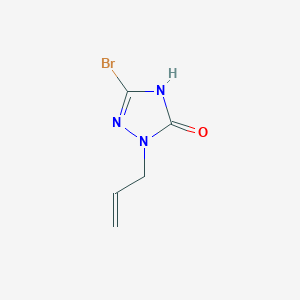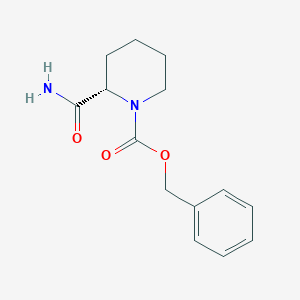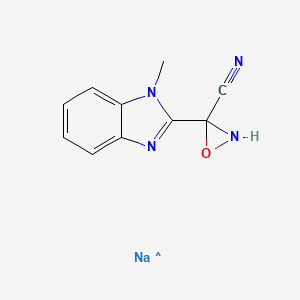
CID 137701588
説明
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .科学的研究の応用
Chemically Induced Dimerization in Cellular Studies
Small-molecule perturbation of biological systems, such as Chemically Induced Dimerization (CID), provides insights into various biological processes. Recent advancements in CID techniques have enabled control over protein function with high precision and spatiotemporal resolution. This has been particularly useful in studying signal transductions and extending to membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Engineered PROTAC-CID Systems for Gene Regulation
Gene regulation using CID is beneficial for biomedical research. The development of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms has allowed for inducible gene regulation and editing. These systems can fine-tune gene expression and multiplex biological signals, providing versatile tools for gene manipulation in human cells and mice (Ma et al., 2023).
Methodological Challenges in Developmental Research
CID has been influential in developmental research, facilitating the understanding of complex biological mechanisms. The research highlights the importance of aligning research goals with research designs, where CID has played a crucial role (Hamaker, Mulder, & van IJzendoorn, 2020).
CID in Cell Biology and Signal Transduction
CID techniques have resolved numerous problems in cell biology, especially in understanding lipid second messengers and small GTPases. These advancements have partly explained the signaling paradox in cell biology (DeRose, Miyamoto, & Inoue, 2013).
CID in Agriculture: Water Use Efficiency in Barley
CID has applications in agriculture, specifically in improving water use efficiency (WUE) and productivity in barley. This involves using carbon isotope discrimination (CID) as a selection criterion in breeding programs (Anyia et al., 2007).
Reversible Control of Protein Localization in Cells
CID has enabled the reversible control of protein localization in living cells, allowing for the study of cell signaling networks and other cellular events. This technique offers rapid activation and deactivation of protein-protein interactions with high spatiotemporal resolution (Aonbangkhen et al., 2018).
CID in Medical Research
CID has been used in medical research, such as studying combined immunodeficiency and atopy caused by mutations in specific genes (Dadi et al., 2017).
Synthesis and Activity of Bivalent FKBP12 Ligands
CID has been instrumental in the study of intracellular signaling events, facilitated by the synthesis of chemical inducers of dimerization (CIDs). These compounds are valuable tools for biological research and potential medical applications (Keenan et al., 1998).
作用機序
Safety and Hazards
特性
InChI |
InChI=1S/C10H8N4O.Na/c1-14-8-5-3-2-4-7(8)12-9(14)10(6-11)13-15-10;/h2-5,13H,1H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEISTHATWLQHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3(NO3)C#N.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4NaO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N-methyl-N''-nitroguanidine](/img/structure/B1415746.png)
![Ethyl {[2-[amino(hydroxyimino)methyl]-5-(trifluoromethyl)pyridin-3-yl]oxy}acetate](/img/structure/B1415747.png)

![4-[2-(4-Methoxypyrazol-1-yl)-ethyl]-phenylamine](/img/structure/B1415751.png)
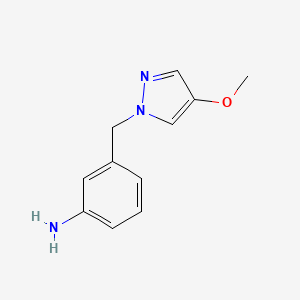
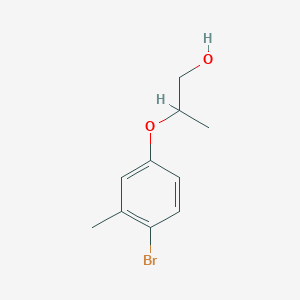
![1-(pyridin-4-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B1415754.png)
![N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B1415755.png)
![2-[(E,3E)-3-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B1415756.png)
